molecular formula C8H4N2OS B13684018 2-Isothiocyanatobenzo[d]oxazole

2-Isothiocyanatobenzo[d]oxazole

Cat. No.: B13684018
M. Wt: 176.20 g/mol
InChI Key: UNZKUUJWWXVDCI-UHFFFAOYSA-N
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Description

2-Isothiocyanatobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with carbon disulfide, followed by cyclization with phosgene or its derivatives . Another method involves the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide as an iodine source .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isothiocyanatobenzo[d]oxazole involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Comparison: 2-Isothiocyanatobenzo[d]oxazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other benzo[d]oxazole derivatives. For example, while 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole are primarily known for their antimicrobial properties, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

2-isothiocyanato-1,3-benzoxazole

InChI

InChI=1S/C8H4N2OS/c12-5-9-8-10-6-3-1-2-4-7(6)11-8/h1-4H

InChI Key

UNZKUUJWWXVDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C=S

Origin of Product

United States

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